molecular formula C11H8O6 B2762035 2-(5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetic acid CAS No. 92422-76-9

2-(5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetic acid

Cat. No.: B2762035
CAS No.: 92422-76-9
M. Wt: 236.179
InChI Key: WVYIHVIEQRZMLS-UHFFFAOYSA-N
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Description

2-(5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetic acid is a chemical compound belonging to the class of coumarins. Coumarins are a group of aromatic compounds known for their diverse biological activities and are widely found in nature, particularly in plants. This compound is characterized by its chromen-4-one core structure with hydroxyl groups at positions 5 and 7, and an acetic acid moiety at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetic acid typically involves the condensation of resorcinol with ethyl acetoacetate in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the chromen-4-one core. The hydroxyl groups are introduced through subsequent hydroxylation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial processes .

Chemical Reactions Analysis

Types of Reactions

2-(5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinones.

    Reduction: Dihydro derivatives.

    Substitution: Ethers and esters.

Scientific Research Applications

Chemistry

In chemistry, 2-(5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetic acid is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential antioxidant and anti-inflammatory properties. It has been shown to scavenge free radicals and inhibit inflammatory pathways, making it a candidate for the development of therapeutic agents .

Medicine

In medicine, this compound is investigated for its potential use in treating diseases such as cancer and cardiovascular disorders. Its ability to modulate various biological pathways makes it a promising lead compound for drug development .

Industry

In the industrial sector, this compound is used in the production of dyes, fragrances, and cosmetics. Its stability and reactivity make it suitable for various applications in the manufacturing of consumer products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetic acid is unique due to its specific substitution pattern and the presence of an acetic acid moiety. This structural feature allows for unique interactions with biological targets and provides distinct reactivity compared to other coumarin derivatives .

Properties

IUPAC Name

2-(5,7-dihydroxy-2-oxochromen-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O6/c12-6-3-7(13)11-5(1-9(14)15)2-10(16)17-8(11)4-6/h2-4,12-13H,1H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVYIHVIEQRZMLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1O)C(=CC(=O)O2)CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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